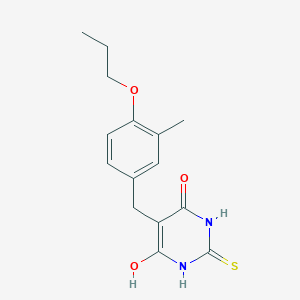

![molecular formula C15H22N2O2 B4644102 N-[3-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4644102.png)

N-[3-(isobutyrylamino)phenyl]pentanamide

Overview

Description

N-[3-(isobutyrylamino)phenyl]pentanamide is involved in various chemical syntheses and reactions, often aiming at the development of compounds with potential pharmacological activities. It serves as a precursor or intermediate in the synthesis of diverse chemical entities, highlighting its significance in medicinal chemistry and drug discovery efforts.

Synthesis Analysis

The synthesis of compounds related to N-[3-(isobutyrylamino)phenyl]pentanamide involves multiple steps, including condensation reactions, and employs a variety of starting materials and conditions to achieve desired structural frameworks. For example, the condensation of 3Aryl-2-isobutanoyl-N-phenyl-acrylamide with 4Methyl-3-oxo-N-phenyl-pentanamide and ammonia leads to dihydropyridine derivatives, showcasing a method of synthesizing complex molecules from simpler precursors (Joshi, 2015).

Molecular Structure Analysis

The molecular structure of compounds akin to N-[3-(isobutyrylamino)phenyl]pentanamide has been elucidated through various spectroscopic methods, including IR, NMR, and X-ray crystallography. These studies provide insights into the steric and electronic attributes of the molecules, which are crucial for understanding their chemical behavior and reactivity. The crystal structure analysis of similar compounds reveals their solid-state configurations, important for assessing intermolecular interactions and potential biological activities (Soriano-garcia et al., 1984).

Chemical Reactions and Properties

N-[3-(isobutyrylamino)phenyl]pentanamide and its derivatives undergo various chemical reactions, including oxidative processes, that enable the formation of new bonds and introduction of functional groups. These transformations are pivotal for the generation of molecular complexity and diversity. For instance, metal-free oxidative arylmethylation cascades enable the efficient synthesis of butanamides with quaternary carbon centers, demonstrating the compound's versatility in organic synthesis (Tan et al., 2016).

Mechanism of Action

Target of Action

MLS000534797, also known as Avotaciclib , is under investigation in clinical trials for its potential therapeutic effects . The primary target of this compound is the Cyclin-dependent kinase 1 (CDK1) in humans . CDK1 plays a crucial role in cell division and is a key regulator of the cell cycle, making it a significant target in cancer research.

Mode of Action

Avotaciclib acts as an inhibitor of CDK1 . By binding to this kinase, it prevents the phosphorylation of downstream proteins necessary for cell cycle progression. This results in the arrest of cell division, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK1 affects the cell cycle pathway. Under normal conditions, CDK1 forms a complex with cyclin B, which is essential for the transition from the G2 phase to the M phase of the cell cycle. By inhibiting CDK1, Avotaciclib prevents this transition, leading to cell cycle arrest .

Result of Action

The primary result of Avotaciclib’s action is the inhibition of cell division, leading to the death of rapidly dividing cells, such as cancer cells . This can result in the reduction of tumor size and potentially halt the progression of the disease.

properties

IUPAC Name |

N-[3-(2-methylpropanoylamino)phenyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-5-9-14(18)16-12-7-6-8-13(10-12)17-15(19)11(2)3/h6-8,10-11H,4-5,9H2,1-3H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQVBEDEAJLMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4644023.png)

![2,3-dimethyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4644025.png)

![N-(2,4-dimethylphenyl)-3-{[(2-phenoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4644055.png)

![1-(2-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4644063.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-[3-(dimethylamino)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4644066.png)

![N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4644074.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide](/img/structure/B4644079.png)

![ethyl 3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4644081.png)

![4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4644091.png)

![4-(3,4-dichlorophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4644100.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4644104.png)